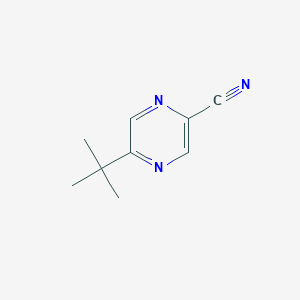
5-(Tert-butyl)pyrazine-2-carbonitrile
Cat. No. B8776273
M. Wt: 161.20 g/mol
InChI Key: ACYWZCJTJXAMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09045466B2
Procedure details


To an aqueous (1.5 L) solution of 2-cyanopyrazine (60 g), pivalic acid (56 mL) and ammonium peroxodisulfate (100 g) were added, then silver nitrate (146 g) was added, and the resultant was stirred at 80° C. for 2.5 hours. The reaction solution was extracted with ethyl acetate. Ethyl acetate was further added to the extract, and the suspension was filtered. Saturated saline was added to the filtrate, followed by extraction with ethyl acetate. The organic layer was dried over magnesium sulfate, and the desiccant was filtered off. Then, the solvent was distilled off under reduced pressure. The obtained residue was purified twice by silica gel column chromatography (OH-type silica gel; hexane/ethyl acetate-gradient elution=95/5→50/50) to obtain the title compound (54 g) as a pale yellow solid.
[Compound]
Name
solution
Quantity
1.5 L
Type
reactant
Reaction Step One



Name
ammonium peroxodisulfate
Quantity
100 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[N:7][CH:6]=[CH:5][N:4]=1)#[N:2].[C:9](O)(=O)[C:10](C)([CH3:12])[CH3:11].[NH4+].[NH4+].[O-]S(OOS([O-])(=O)=O)(=O)=O>[N+]([O-])([O-])=O.[Ag+]>[C:10]([C:6]1[N:7]=[CH:8][C:3]([C:1]#[N:2])=[N:4][CH:5]=1)([CH3:12])([CH3:11])[CH3:9] |f:2.3.4,5.6|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
1.5 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=NC=CN=C1
|
|
Name
|
|
|
Quantity
|
56 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)O
|
|
Name
|
ammonium peroxodisulfate
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
146 g
|
|
Type
|
catalyst
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resultant was stirred at 80° C. for 2.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction solution was extracted with ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate was further added to the extract
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the suspension was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Saturated saline was added to the filtrate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the desiccant was filtered off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Then, the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified twice by silica gel column chromatography (OH-type silica gel; hexane/ethyl acetate-gradient elution=95/5→50/50)
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1N=CC(=NC1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 54 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
